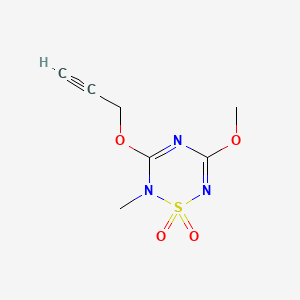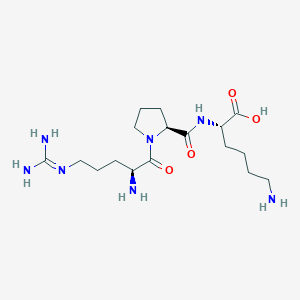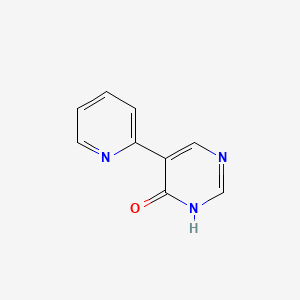
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide is a complex organic compound that features both indole and furan rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide typically involves multiple steps. One common approach is to start with the bromination of indole to obtain 5-bromoindole. This is followed by the alkylation of 5-bromoindole with an appropriate ethylating agent to introduce the ethyl group. The next step involves the iodination of furan-3-carboxamide to introduce the iodine atom. Finally, the two intermediates are coupled under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.
Substitution: Both the bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the halogen atoms with the nucleophile.
科学研究应用
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of new polymers or coatings.
作用机制
The mechanism by which N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target.
相似化合物的比较
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide is unique due to the combination of indole and furan rings, as well as the presence of both bromine and iodine atoms. This combination of features can result in unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
属性
| 920505-99-3 | |
分子式 |
C15H12BrIN2O2 |
分子量 |
459.08 g/mol |
IUPAC 名称 |
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-iodofuran-3-carboxamide |
InChI |
InChI=1S/C15H12BrIN2O2/c16-10-1-2-13-12(7-10)9(8-19-13)3-5-18-15(20)11-4-6-21-14(11)17/h1-2,4,6-8,19H,3,5H2,(H,18,20) |
InChI 键 |
MURVDOUCPYEHJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCNC(=O)C3=C(OC=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)
